[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane

Catalog No.
S1486570
CAS No.
66722-57-4
M.F
C15H22O4
M. Wt
266.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]meth...

CAS Number

66722-57-4

Product Name

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane

IUPAC Name

2-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]oxirane

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

InChI

InChI=1S/C15H22O4/c1-12(2)17-8-7-16-9-13-3-5-14(6-4-13)18-10-15-11-19-15/h3-6,12,15H,7-11H2,1-2H3

InChI Key

RTXODTOQINKROX-UHFFFAOYSA-N

SMILES

CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2

Synonyms

2-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane;[[4-[[2-Isopropoxyethoxy]methyl]phenoxy]methyl]oxirane;

Canonical SMILES

CC(C)OCCOCC1=CC=C(C=C1)OCC2CO2

Intermediate in Bisoprolol Synthesis:

One primary application of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane in scientific research lies in its use as an intermediate in the synthesis of Bisoprolol. Bisoprolol is a beta-blocker medication used to treat various cardiovascular conditions such as hypertension and angina pectoris.

Studies like one by Brodde et al. (1986) [] demonstrated the use of this compound as a key intermediate in the multi-step synthesis of Bisoprolol. The specific role involves incorporating the oxirane ring (three-membered oxygen-containing ring) and the phenoxy group (benzene ring connected to oxygen) into the Bisoprolol molecule.

Isotope-Labeled Variant for Research:

A specific variant of this compound, [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane-d5, is available with deuterium (a stable isotope of hydrogen) incorporated into its structure. This isotope-labeled version plays a role in research related to Bisoprolol, particularly in studies involving reaction mechanisms and metabolic pathways.

Companies like Santa Cruz Biotechnology offer this specific variant for purchase, highlighting its use in proteomics research, a field exploring protein structure and function [].

[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane is a synthetic organic compound characterized by its complex structure, which includes an oxirane ring. Its molecular formula is C15H22O4C_{15}H_{22}O_{4}, and it has a molecular weight of approximately 266.33 g/mol. The compound features a phenoxy group and an ether functional group, contributing to its chemical properties and potential applications in various fields, including pharmaceuticals and materials science.

The oxirane (epoxide) functionality in [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane makes it reactive towards nucleophiles, allowing for various chemical transformations:

  • Ring-opening Reactions: Under acidic or basic conditions, the epoxide can undergo ring-opening reactions, leading to the formation of diols or other derivatives.
  • Substitution Reactions: The presence of the phenoxy group can facilitate nucleophilic substitution reactions, where the oxirane can be transformed into other functional groups.
  • Polymerization: The epoxide can also participate in polymerization reactions, potentially leading to new polymeric materials.

The biological activity of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane remains under investigation, but preliminary studies indicate potential pharmacological properties. Notably, it has been classified as harmful if swallowed and can cause skin irritation, suggesting that it may interact with biological systems in ways that warrant caution in handling . Further research is necessary to elucidate its mechanisms of action and therapeutic potentials.

Several synthesis methods have been reported for [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane:

  • Starting from Phenolic Compounds: The synthesis often begins with phenolic precursors that undergo etherification followed by epoxidation.
  • Epoxidation Techniques: Common methods include using peracids or halogenated oxidants to introduce the epoxide functionality.
  • Reagents and Conditions: Specific reagents such as m-chloroperbenzoic acid may be employed under controlled conditions to achieve high yields.

The compound finds applications primarily in:

  • Pharmaceuticals: As a potential intermediate in drug synthesis or as a pharmacologically active agent.
  • Materials Science: In the development of coatings or adhesives due to its reactive epoxide group.
  • Chemical Research: As a model compound for studying reaction mechanisms involving epoxides.

Several compounds exhibit structural similarities to [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane. Here are some notable examples:

Compound NameCAS NumberStructural FeaturesUnique Characteristics
Bisoprolol Impurity 866722-57-4Contains phenolic and ether groupsPotential pharmaceutical impurity .
2-(2-Methoxyethoxy)phenol15107809Similar ether linkageUsed in various industrial applications .
1-(2-Ethoxyphenyl)ethanol1215808-65-3Alcohol functional groupCommonly used in organic synthesis .

Uniqueness

The uniqueness of [[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]oxirane lies in its specific combination of an oxirane ring with a complex ether structure, which may impart distinct reactivity and biological properties compared to similar compounds. Further research is essential to explore these differences comprehensively.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 6 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 3 of 6 companies with hazard statement code(s):;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (33.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H341 (66.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (33.33%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

66722-57-4

Dates

Modify: 2023-08-15

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